![molecular formula C8H19NO B1593639 2-(Diethylamino)-2-methylpropan-1-ol CAS No. 25688-63-5](/img/structure/B1593639.png)
2-(Diethylamino)-2-methylpropan-1-ol
Overview
Description
2-(Diethylamino)-2-methylpropan-1-ol is an organic compound with both amine and alcohol substituents . It appears as a colorless liquid . It is functionally related to an ethanolamine and derives from a hydride of a triethylamine .
Synthesis Analysis
The synthesis of compounds similar to 2-(Diethylamino)-2-methylpropan-1-ol has been reported in the literature . For instance, random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation .Molecular Structure Analysis
The molecular structure of 2-(Diethylamino)-2-methylpropan-1-ol can be represented by the molecular formula C6H15NO . The InChI representation is InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
2-(Diethylamino)-2-methylpropan-1-ol is a colorless liquid with a molecular weight of 117.19 g/mol . It has a high chemical stability and resistance against degradation .Scientific Research Applications
Biofuel Production
Recent advancements have demonstrated the potential of engineered enzymes in biofuel production, particularly 2-methylpropan-1-ol (isobutanol), a leading candidate for replacing or supplementing fossil fuels. Engineering ketol-acid reductoisomerase and alcohol dehydrogenase enabled anaerobic isobutanol production at 100% theoretical yield in Escherichia coli, showcasing a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Antimalarial Pharmacophores
A study on 2-(aminomethyl)aziridines revealed their conversion into 1,2,3-triaminopropanes through a novel, microwave-assisted ring opening, indicating significant antimalarial activity. This highlights the relevance of both the aziridine and triaminopropane units as novel antimalarial pharmacophores, suggesting a promising avenue for developing new antimalarial drugs (D’hooghe et al., 2011).
Corrosion Inhibition
Research on Schiff bases derived from 2-(Diethylamino)-2-methylpropan-1-ol demonstrated their effectiveness as corrosion inhibitors, providing insights into the development of safer and more efficient materials for protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in various industrial applications (El-Lateef et al., 2015).
CO2 Capture
The compound 4-Diethylamino-2-butanol (DEAB) has been identified as a novel amino alcohol with potential for CO2 capture. Studies have compared the absorption of CO2 by DEAB solution in hollow fiber membrane contactors, showing promising results for its application in reducing greenhouse gas emissions. This aligns with global efforts to combat climate change and highlights the importance of developing effective CO2 capture technologies (Masoumi et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on 2-(Diethylamino)-2-methylpropan-1-ol and related compounds could involve further exploration of their properties and potential applications. For instance, the synthesis of CO2-responsive polymers has been reported , which could open up new avenues for research and development in the field of smart materials.
Mechanism of Action
Target of Action
Similar compounds such as lucanthone and hycanthone have been found to inhibit dna topoisomerase 2-alpha and dna- (apurinic or apyrimidinic site) lyase . These enzymes play crucial roles in DNA replication and repair, making them potential targets for this compound.
Mode of Action
For instance, Lucanthone has been found to inhibit post-radiation DNA repair in tumor cells . The ability of Lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells .
Pharmacokinetics
Similar compounds like pracinostat have been found to have high systemic clearance and high volume of distribution at steady state . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
properties
IUPAC Name |
2-(diethylamino)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9(6-2)8(3,4)7-10/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWQSGBLQWYBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284446 | |
Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25688-63-5 | |
Record name | 25688-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(diethylamino)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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